tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
Description
tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CAS: Not explicitly provided in evidence; molecular formula: C₁₄H₂₄N₂O₄, molecular weight: 284.36 g/mol) is a spirocyclic compound featuring a unique 8-oxa-3,11-diaza bicyclic framework. The compound is commercially available through suppliers like Shanghai Jixiang Bio-Technology and CymitQuimica, with a purity of 95% and a listed price of 8,321.00元 per 1.0g . Its synthesis and applications are anchored in drug discovery, where spirocyclic systems are prized for their conformational rigidity and bioavailability enhancement.
Properties
IUPAC Name |
tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(5-8-16)10-15-6-9-18-11-14/h15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBBZEQOHLNYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is utilized as a building block in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders. Its unique spirocyclic structure allows for the modulation of biological activity, making it a candidate for drug development aimed at treating conditions such as anxiety and depression .
Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated that derivatives of tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate exhibit promising neuroactivity. For instance, modifications of this compound have led to the discovery of new ligands for neurotransmitter receptors, enhancing the understanding of receptor-ligand interactions in the central nervous system .
Interaction with Biological Macromolecules
Researchers are investigating how this compound interacts with proteins and nucleic acids. These studies aim to elucidate its mechanism of action and potential biological effects. The compound's ability to bind to specific molecular targets can modulate enzyme activities or receptor functions, which is crucial for understanding its therapeutic applications .
Industrial Applications
While specific industrial production methods are not extensively documented, the scalability of synthesizing this compound is feasible using optimized laboratory procedures. This scalability is essential for potential commercial applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Ring System Variations: The target compound and its [5.6] spiro analogues (e.g., 1179338-64-7) share similar bicyclic frameworks but differ in oxygen/nitrogen placement. The 9-oxo substituent in 1179338-64-7 introduces a ketone group, enhancing electrophilic reactivity compared to the parent compound .
Functional Group Impact :
- The 9-oxo group in 1179338-64-7 may increase hydrogen-bonding capacity, influencing solubility and target binding in drug candidates.
- The absence of an oxo group in the parent compound (8-oxa-3,11-diaza) suggests greater inertness, making it a versatile scaffold for further functionalization .
Molecular Weight and Solubility :
- The tert-butyl ester group in all compounds enhances lipophilicity, but variations in heteroatom placement (e.g., 7-oxa vs. 8-oxa) alter polarity. For instance, 1179338-65-8 (C₁₄H₂₆N₂O₃) has reduced oxygen content, likely increasing membrane permeability .
Biological Activity
Tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula : C14H26N2O3
Molecular Weight : 270.37 g/mol
CAS Number : 1824005-85-7
The compound features a spirocyclic structure that contributes to its biological activity, particularly in drug design and synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory properties. Administration of this compound significantly reduced inflammation markers in induced arthritis models.
Key Findings:
- Reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Decreased paw swelling and joint damage in treated groups compared to controls.
Neuroprotective Activity
Research indicates that the compound may have neuroprotective effects. Studies involving neuronal cell lines showed that this compound could protect against oxidative stress-induced apoptosis.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized this compound and evaluated its biological activity. The synthesis involved several steps including cyclization and esterification, yielding a product with high purity (>95%). The biological evaluation revealed significant antibacterial activity against multi-drug resistant strains .
Case Study 2: Drug Development
Another research project focused on utilizing this compound as a scaffold for drug development aimed at metabolic disorders. The study involved modifying the structure to enhance solubility and bioavailability while maintaining its biological efficacy . Preliminary results indicated promising outcomes in reducing blood glucose levels in diabetic models.
Q & A
Q. Q1. What are the key methodological considerations for synthesizing tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate with high purity and yield?
Answer:
- Experimental Design: Utilize factorial design (e.g., Box-Behnken or central composite design) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)₆) is commonly employed in epoxidation reactions, which may parallel spirocycle synthesis .
- Yield Enhancement: Monitor reaction progress via HPLC or LC-MS to identify intermediate byproducts. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.
- Purification: Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures. Confirm purity via ¹H NMR integration and high-resolution mass spectrometry (HRMS).
Structural Characterization
Q. Q2. Which advanced spectroscopic and crystallographic techniques are critical for confirming the spirocyclic structure of this compound?
Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the spiro junction and tert-butyl group conformation .
- Dynamic NMR: Conduct variable-temperature ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to detect conformational exchange in the diazaspiro ring. Low-temperature experiments (e.g., −80°C) may freeze out dynamic processes .
- FT-IR and Raman Spectroscopy: Identify carbonyl (C=O) and ether (C-O-C) stretching vibrations to confirm the carboxylate and oxa-cyclic moieties.
Advanced Data Contradiction Analysis
Q. Q3. How should researchers resolve discrepancies between NMR data and X-ray crystallography results for the tert-butyl group’s axial/equatorial positioning?
Answer:
- Cross-Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to reconcile solution-phase NMR observations (equatorial preference) with solid-state X-ray data (axial positioning) .
- Crystallization-Driven Effects: Analyze solvent polarity during crystallization. Polar solvents (e.g., methanol) may stabilize axial conformers via hydrogen bonding, while nonpolar solvents favor equatorial arrangements.
Handling and Stability
Q. Q4. What are the best practices for safe storage and handling of this compound to prevent decomposition?
Answer:
- Storage: Store in airtight containers under inert gas (N₂/Ar) at −20°C to minimize hydrolysis of the tert-butyl ester. Avoid exposure to moisture and light .
- Handling: Use explosion-proof equipment and antistatic gloves when transferring the compound. Conduct reactions in fume hoods with proper ventilation to avoid inhalation of vapors .
Advanced Conformational Analysis
Q. Q5. How can computational modeling elucidate the conformational flexibility of the diazaspiro ring system?
Answer:
- MD Simulations: Run molecular dynamics (MD) simulations in explicit solvents (e.g., water, DCM) to map energy barriers for ring puckering.
- DFT with Solvent Models: Compare gas-phase and solvent-inclusive DFT results to identify solvent-dependent stabilization of chair vs. boat conformations .
Synthetic Impurities
Q. Q6. What strategies are effective for identifying and mitigating synthetic impurities in the spirocyclic core?
Answer:
- Byproduct Profiling: Use LC-MS/MS to detect ring-opened intermediates or dimerization products. Adjust reaction stoichiometry to minimize overalkylation.
- Catalyst Screening: Test alternative catalysts (e.g., Pd/C for hydrogenation steps) to reduce side reactions.
Solvent Effects on Reactivity
Q. Q7. How does solvent choice influence the reaction kinetics of tert-butyl ester deprotection in this compound?
Answer:
- Acid-Catalyzed Deprotection: In trifluoroacetic acid (TFA)/DCM mixtures, monitor deprotection rates via ¹H NMR. Polar aprotic solvents (e.g., DMF) may slow hydrolysis due to reduced proton availability.
- Solvent Polarity Index: Correlate reaction rates with solvent polarity parameters (e.g., ET₃₀ values) to predict optimal conditions .
Applications in Medicinal Chemistry
Q. Q8. What role does the diazaspiro scaffold play in drug design, and how can its pharmacokinetics be optimized?
Answer:
- Bioisosteric Replacement: The spirocyclic core mimics rigid peptide backbones, enhancing metabolic stability. Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability.
- LogP Optimization: Modify the tert-butyl group with halogenated analogs (e.g., CF₃) to balance lipophilicity and membrane permeability .
Advanced Stability Studies
Q. Q9. Under what conditions does the tert-butyl ester undergo hydrolysis, and how can this be quantified?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation via UPLC-UV at 254 nm.
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Data Interpretation Challenges
Q. Q10. How can researchers address inconsistencies in mass spectrometry data caused by in-source fragmentation?
Answer:
- Soft Ionization Techniques: Use ESI-MS instead of MALDI-TOF to reduce fragmentation. Adjust capillary voltage and desolvation temperature.
- Tandem MS/MS: Compare fragmentation patterns with synthetic standards to distinguish true molecular ions from artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
